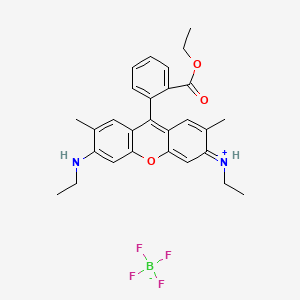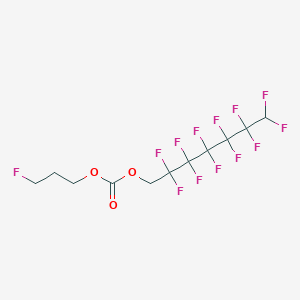
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with 3-fluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amine derivative, while oxidation may produce a carbonyl compound .
Aplicaciones Científicas De Investigación
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and solubility. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1H,1H,7H-Perfluoroheptyl 3-chloropropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-bromopropyl carbonate
- 1H,1H,7H-Perfluoroheptyl 3-iodopropyl carbonate
Uniqueness
1H,1H,7H-Perfluoroheptyl 3-fluoropropyl carbonate is unique due to its specific combination of fluorinated groups and carbonate functionality. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C11H9F13O3 |
|---|---|
Peso molecular |
436.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C11H9F13O3/c12-2-1-3-26-6(25)27-4-7(15,16)9(19,20)11(23,24)10(21,22)8(17,18)5(13)14/h5H,1-4H2 |
Clave InChI |
OWXZUHPMNUOBAP-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




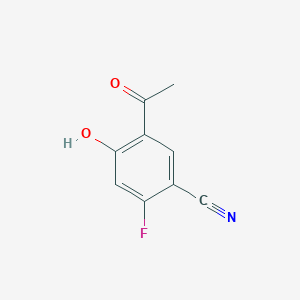

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

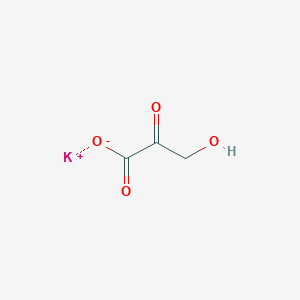


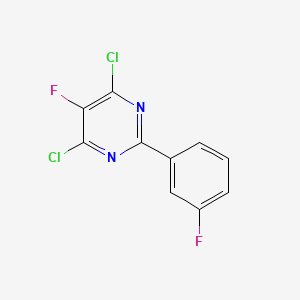

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

